
Hexadecyl 2,3,3-trichloroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl 2,3,3-trichloroprop-2-enoate is an organic compound with the molecular formula C19H35Cl3O2. It is a type of ester formed from hexadecanol and 2,3,3-trichloroprop-2-enoic acid. This compound is known for its unique chemical structure and properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyl 2,3,3-trichloroprop-2-enoate can be synthesized through an esterification reaction between hexadecanol and 2,3,3-trichloroprop-2-enoic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions may vary, but a common method involves refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl 2,3,3-trichloroprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanol and 2,3,3-trichloroprop-2-enoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: Hexadecanol and 2,3,3-trichloroprop-2-enoic acid.
Reduction: Hexadecyl alcohol.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexadecyl 2,3,3-trichloroprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the hexadecyl group into various molecules.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of hexadecyl 2,3,3-trichloroprop-2-enoate involves its interaction with molecular targets through its ester and trichloroprop-2-enoate moieties. The ester group can undergo hydrolysis, releasing hexadecanol and 2,3,3-trichloroprop-2-enoic acid, which may interact with cellular components. The trichloroprop-2-enoate moiety can participate in nucleophilic substitution reactions, potentially modifying biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Hexadecyl 2,3,3-trichloroprop-2-enoate can be compared with similar compounds such as:
Hexadecyl acrylate: Similar ester structure but with an acrylate group instead of a trichloroprop-2-enoate group.
Hexadecyl prop-2-enoate: Similar ester structure but without the chlorine atoms.
Hexadecyl 2,3-dichloroprop-2-enoate: Similar structure but with two chlorine atoms instead of three.
Uniqueness
The presence of three chlorine atoms in this compound makes it unique compared to its analogs, potentially imparting distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
654646-25-0 |
|---|---|
Molekularformel |
C19H33Cl3O2 |
Molekulargewicht |
399.8 g/mol |
IUPAC-Name |
hexadecyl 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C19H33Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-19(23)17(20)18(21)22/h2-16H2,1H3 |
InChI-Schlüssel |
NXRCJEGFHOVVFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



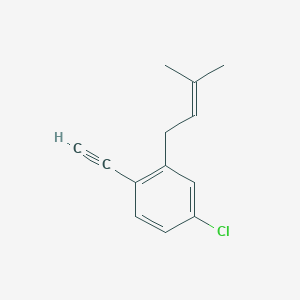
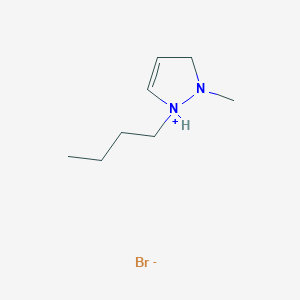




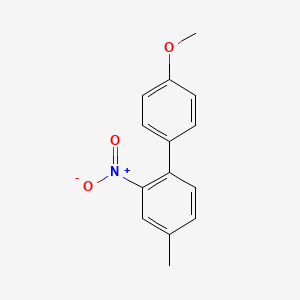
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
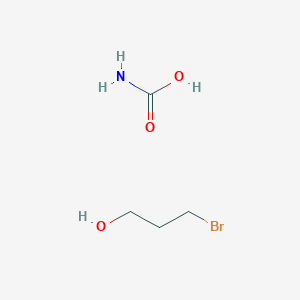
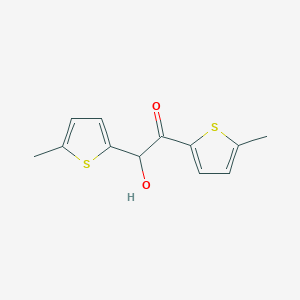


![Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane](/img/structure/B12528633.png)
